molecular formula C15H17NO4S B1610004 N-Boc-2-naphthalenesulfonamide CAS No. 461441-06-5

N-Boc-2-naphthalenesulfonamide

Cat. No.: B1610004
CAS No.: 461441-06-5
M. Wt: 307.4 g/mol
InChI Key: YNCXVASJISKFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a white to off-white powder with a molecular formula of C15H17NO4S and a molecular weight of 307.36 g/mol. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent and intermediate in organic synthesis.

Preparation Methods

N-Boc-2-naphthalenesulfonamide can be synthesized via several methods. One common method involves the reaction of 2-naphthalenesulfonyl chloride with di-tert-butyl dicarbonate and an amine. Another method is the carbamoylation of 2-naphthalenesulfonic acid. These reactions typically occur under mild conditions and yield high purity products. Industrial production methods often involve the use of mesoporous silica phenylsulfonic acid as a recyclable and heterogeneous solid acid nanocatalyst under solvent-free conditions at ambient temperature .

Chemical Reactions Analysis

N-Boc-2-naphthalenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include di-tert-butyl dicarbonate, DMAP, and various Lewis acids . The major products formed from these reactions are typically sulfonamides, ureas, and amides. The compound’s stability towards catalytic hydrogenolysis and resistance to basic and nucleophilic conditions make it a versatile reagent in organic synthesis .

Scientific Research Applications

N-Boc-2-naphthalenesulfonamide is primarily used as an intermediate in organic synthesis. It is employed in the preparation of various compounds, including sulfonamides, ureas, and amides. Additionally, it is used in the synthesis of agrochemicals, such as herbicides and fungicides. In medicinal chemistry, it has been studied for its potential to inhibit cancer cell proliferation and tumor growth in preclinical models. The compound’s versatility and stability make it a valuable tool in various fields of research, including drug discovery, material science, and agrochemicals.

Mechanism of Action

The mechanism of action of N-Boc-2-naphthalenesulfonamide involves its role as a protecting group for amines. The tert-butoxycarbonyl (Boc) group provides stability to the compound, allowing it to undergo various chemical transformations without degradation . The Boc group can be selectively cleaved under mild acidic conditions, making it a useful tool in peptide synthesis and other organic reactions . The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to protect amine groups during chemical reactions .

Comparison with Similar Compounds

N-Boc-2-naphthalenesulfonamide is similar to other Boc-protected amines, such as N-Boc-2-naphthylsulfonamide and N-Boc-2-naphthalenesulfonylcarbamate. These compounds share similar chemical properties and are used in similar applications. this compound is unique in its stability and resistance to catalytic hydrogenolysis and basic conditions . This makes it a preferred choice in many organic synthesis reactions where stability and selectivity are crucial .

Properties

IUPAC Name

tert-butyl N-naphthalen-2-ylsulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-15(2,3)20-14(17)16-21(18,19)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCXVASJISKFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465583
Record name N-Boc-2-naphthalenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461441-06-5
Record name N-Boc-2-naphthalenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-2-naphthalenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Boc-2-naphthalenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-Boc-2-naphthalenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-Boc-2-naphthalenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-Boc-2-naphthalenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-Boc-2-naphthalenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.